molecular formula C8H5NO5S B12546767 2-[(Oxomethylidene)sulfamoyl]benzoic acid CAS No. 849026-25-1

2-[(Oxomethylidene)sulfamoyl]benzoic acid

Cat. No.: B12546767
CAS No.: 849026-25-1
M. Wt: 227.20 g/mol
InChI Key: AERQVLBSQBDILC-UHFFFAOYSA-N
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Description

2-[(Oxomethylidene)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C8H5NO5S It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfamoyl group through an oxomethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxomethylidene)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxomethylidene)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxomethylidene group to a hydroxymethyl group.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfamoyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Oxomethylidene)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Oxomethylidene)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxomethylidene bridge provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved include inhibition of key metabolic enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Similar structure but lacks the oxomethylidene bridge.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

2-[(Oxomethylidene)sulfamoyl]benzoic acid is unique due to the presence of the oxomethylidene bridge, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-isocyanatosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-5-9-15(13,14)7-4-2-1-3-6(7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERQVLBSQBDILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608682
Record name 2-[(Oxomethylidene)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849026-25-1
Record name 2-[(Oxomethylidene)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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